[(S)-3-(Benzyloxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid
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Overview
Description
[(S)-3-(Benzyloxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid is a complex organic compound with a molecular formula of C18H26N2O4. This compound is characterized by the presence of a piperidine ring, an acetic acid moiety, and a benzyloxycarbonyl group. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(S)-3-(Benzyloxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the amine group with a benzyloxycarbonyl (Cbz) group, followed by the formation of the piperidine ring and subsequent introduction of the acetic acid moiety. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
[(S)-3-(Benzyloxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new derivatives with modified functional groups .
Scientific Research Applications
[(S)-3-(Benzyloxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for the development of pharmaceutical drugs.
Mechanism of Action
The mechanism of action of [(S)-3-(Benzyloxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protective group, allowing the compound to participate in selective reactions without interference from other functional groups. The piperidine ring and acetic acid moiety contribute to the compound’s overall reactivity and ability to form stable complexes with other molecules .
Comparison with Similar Compounds
Similar Compounds
(S)-2-{3-[(Benzyloxy)carbonyl]-5-oxooxazolidin-4-yl}acetic acid: This compound is similar in structure and is used as an intermediate in peptide synthesis.
(5-Oxooxazolidin-4-yl)acetic acid derivatives: These compounds are used for the protection of carboxyl groups in amino acids and peptides.
Uniqueness
[(S)-3-(Benzyloxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid is unique due to its specific combination of functional groups, which allows for versatile reactivity and application in various fields. Its ability to undergo multiple types of chemical reactions and its use as a building block in complex molecule synthesis highlight its importance in scientific research and industrial applications .
Properties
IUPAC Name |
2-[(3S)-3-[phenylmethoxycarbonyl(propan-2-yl)amino]piperidin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-14(2)20(16-9-6-10-19(11-16)12-17(21)22)18(23)24-13-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13H2,1-2H3,(H,21,22)/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JETVSXKGJHMQAX-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCN(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N([C@H]1CCCN(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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